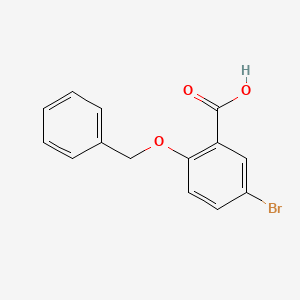

2-(Benzyloxy)-5-bromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQAXGLEBKDMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368748 | |

| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-31-2 | |

| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzyloxy)-5-bromobenzoic acid CAS number

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid

CAS Number: 62176-31-2

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the benzyloxy group and the bromine atom makes it a valuable starting material for the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 62176-31-2 |

| Molecular Formula | C₁₄H₁₁BrO₃[1] |

| Molecular Weight | 307.14 g/mol [1] |

| IUPAC Name | 5-Bromo-2-(phenylmethoxy)benzoic acid |

| Synonyms | 2-(Benzyloxy)-5-bromo-benzoate, 5-bromo-2-(phenylmethoxy)benzoate |

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its benzyl ester precursor, Benzyl 2-benzyloxy-5-bromobenzoate.[1]

Experimental Protocol

Reaction: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate

Reagents and Materials:

-

Benzyl 2-benzyloxy-5-bromobenzoate (starting material)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

4N Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

A solution of Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.[1]

-

A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the methanolic solution of the starting material.[1]

-

The reaction mixture is heated to 60°C and stirred at this temperature for 2 hours.[1]

-

Upon completion of the reaction, the methanol is removed under reduced pressure (e.g., using a rotary evaporator).[1]

-

The remaining residue is diluted with water and washed with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]

-

The aqueous layer is separated and acidified to a pH of 3 with a 4N HCl solution.[1]

-

The acidified aqueous layer is then extracted with ethyl acetate.[1]

-

The combined organic phases are washed sequentially with water and brine.[1]

-

The organic layer is dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the final product, this compound.[1]

Yield: 13.46 g (97%)[1]

Characterization:

-

LCMS: [M+H]⁺ m/z 307, 309[1]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic value.[2] Its structure is particularly useful for creating derivatives with modulated lipophilicity and metabolic stability due to the benzyloxy group, while the bromo substituent provides a reactive site for further chemical modifications.[2]

A key application is its use as a precursor for the synthesis of 2-Benzyloxy-5-bromobenzylbromide.[3] This is typically achieved through a two-step process involving the reduction of the carboxylic acid to a benzyl alcohol, followed by bromination.[3]

Caption: Synthesis of 2-Benzyloxy-5-bromobenzylbromide from its carboxylic acid precursor.

The resulting 2-Benzyloxy-5-bromobenzylbromide is a valuable scaffold for developing novel bioactive compounds.[2] Its benzyl bromide functionality is a potent electrophile, allowing for the alkylation of various nucleophiles. This is a common strategy in drug development to introduce a lipophilic benzyl group, which can enhance binding to biological targets.[3] For instance, it has been used to synthesize ether and thioether-linked derivatives that have shown antimicrobial and anticancer activities.[2]

Caption: The role of this compound as a building block.

General Experimental Protocols for Derivative Analysis

While specific signaling pathways for this compound are not extensively documented, its derivatives are often evaluated for biological activity using standard in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.[2]

Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density.[4]

-

Compound Dilution: The test compounds are serially diluted in microtiter plates containing the appropriate growth medium.[4]

-

Inoculation: Each well is inoculated with the microbial suspension.[4]

-

Incubation: Plates are incubated under conditions suitable for microbial growth.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an excellent starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

References

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-bromobenzoic acid, a key intermediate in the synthesis of various organic molecules with potential therapeutic applications. This document details its chemical structure, physicochemical properties, and provides a thorough analysis of its synthesis, including detailed experimental protocols. Furthermore, this guide explores the potential biological relevance of this class of compounds, particularly in the context of cancer research and enzyme inhibition, and presents a putative signaling pathway for its derivatives.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a benzyloxy group at the ortho-position and a bromine atom at the para-position relative to the carboxyl group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62176-31-2 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |

| Molecular Weight | 307.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 136-140 °C | |

| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| LCMS | [M+H]⁺ m/z 307, 309 |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-11.5 (s, 1H, COOH), 8.0-8.1 (d, 1H, Ar-H), 7.5-7.6 (dd, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H of benzyl), 7.0-7.1 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165-166 (C=O), 156-157 (C-O), 137-138 (Ar-C), 135-136 (Ar-C), 133-134 (Ar-C), 128-129 (Ar-C), 128-129 (Ar-C), 127-128 (Ar-C), 116-117 (Ar-C), 114-115 (Ar-C), 71-72 (OCH₂) |

| FT-IR (KBr) | ν (cm⁻¹): 3300-2500 (O-H stretch, broad), 1700-1680 (C=O stretch), 1600-1450 (C=C aromatic stretch), 1300-1200 (C-O stretch) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromosalicylic acid. The first step involves the protection of both the phenolic hydroxyl and carboxylic acid groups via benzylation, followed by the selective deprotection of the benzyl ester.

Experimental Protocols

Step 1: Synthesis of Benzyl 2-(benzyloxy)-5-bromobenzoate

This reaction proceeds via a Williamson ether synthesis to form the benzyl ether, followed by esterification of the carboxylic acid.

-

Materials:

-

5-Bromosalicylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 5-bromosalicylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain benzyl 2-(benzyloxy)-5-bromobenzoate.

-

Step 2: Synthesis of this compound [1]

This step involves the selective hydrolysis of the benzyl ester to yield the final product.

-

Materials:

-

Benzyl 2-(benzyloxy)-5-bromobenzoate

-

Methanol

-

Sodium hydroxide (NaOH)

-

4N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

Dissolve benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).[1]

-

Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) to the mixture.[1]

-

Heat the reaction mixture to 60°C and stir for 2 hours.[1]

-

After the reaction is complete, remove the methanol by rotary evaporation.[1]

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.[1]

-

Separate the aqueous layer and acidify to pH 3 with 4N hydrochloric acid solution.[1]

-

Extract the product with ethyl acetate.[1]

-

Combine the organic phases, wash with water and then with saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound (13.46 g, 97% yield).[1]

-

Logical Workflow and Visualization

The synthesis of this compound can be visualized as a clear, two-step workflow.

Caption: Synthetic workflow for this compound.

Biological Relevance and Potential Signaling Pathways

While direct studies on the specific biological activity of this compound are limited, derivatives of benzoic acid have garnered significant interest in drug discovery, particularly in cancer research. Several studies have indicated that benzoic acid derivatives can act as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes. The inhibition of HDACs can restore the expression of these suppressed genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Based on the known activities of related benzoic acid derivatives, a putative signaling pathway involving the inhibition of HDAC by a derivative of this compound is proposed below.

Caption: Putative signaling pathway of HDAC inhibition by a this compound derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward, high-yielding synthesis makes it an attractive starting material for the development of more complex molecules. The exploration of its derivatives as potential therapeutic agents, particularly as HDAC inhibitors for cancer therapy, represents a promising avenue for future research. This guide provides a solid foundation of its chemical properties, synthesis, and potential biological applications to aid researchers and drug development professionals in their endeavors.

References

2-(Benzyloxy)-5-bromobenzoic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-5-bromobenzoic Acid for Drug Discovery Professionals

Abstract

This compound is a key chemical intermediate whose structural motifs—a brominated aromatic ring, a carboxylic acid, and a benzyl ether—make it a valuable building block in medicinal chemistry and drug discovery. Notably, it is utilized as a component in the synthesis of novel therapeutics, including protein degraders.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in both chemical reactions and biological systems. This guide provides a comprehensive technical overview of the structural, solid-state, solution-state, and spectroscopic properties of this compound. It integrates theoretical principles with detailed, field-proven experimental protocols, offering a self-validating framework for scientists engaged in pharmaceutical research and development.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid featuring a benzyl ether at the ortho position and a bromine atom at the para position relative to the carboxyl group. The interplay between the electron-withdrawing bromine and carboxylic acid groups and the bulky, hydrophobic benzyloxy group dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-(phenylmethoxy)benzoic acid | [2] |

| CAS Number | 62176-31-2 | [1][3][4] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1][3][5] |

| Molecular Weight | 307.14 g/mol | [1][3] |

| InChI Key | VIQAXGLEBKDMGC-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | [5] |

The structure combines a rigid aromatic core with a flexible benzyl ether side chain. The carboxylic acid function is a key site for hydrogen bonding and ionization, while the bromine atom can participate in halogen bonding and serves as a synthetic handle for cross-coupling reactions. The benzyloxy group is a recognized pharmacophore in various drug classes, contributing to target engagement and modulating pharmacokinetic properties.[6]

Core Physicochemical Properties: Solid-State and Solution Behavior

A compound's efficacy as a drug or drug intermediate is profoundly influenced by its physical properties. For this compound, the key parameters governing its behavior are its solid-state characteristics, solution-state acidity, and lipophilicity.

| Property | Value / Expected Behavior | Experimental Method |

| Melting Point | Data not publicly available; expected to be a crystalline solid with a distinct melting point. | Differential Scanning Calorimetry (DSC) |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and ethyl acetate.[3] | Shake-Flask Method with HPLC/UV-Vis |

| pKa | Data not publicly available; expected to be in the range of typical benzoic acids (3-5). | Potentiometric Titration, UV-Vis Spectrophotometry |

| LogP | XlogP (predicted) = 3.6 | [5] |

Solid-State Properties

Crystallinity and Molecular Packing While a specific crystal structure for this compound is not publicly available, related benzoic acid derivatives characteristically form highly ordered crystalline solids.[7] Carboxylic acids frequently form centrosymmetric dimers in the solid state through robust intermolecular hydrogen bonds between their carboxyl groups.[7][8] This dimerization significantly influences melting point, solubility, and dissolution rate.

The analysis of the crystal structure via single-crystal X-ray diffraction is the definitive method for elucidating molecular packing, identifying potential polymorphs, and understanding intermolecular interactions. The presence of different crystalline forms (polymorphism) can have critical implications for drug development, affecting stability, bioavailability, and manufacturability.

Caption: Expected hydrogen-bonded dimer formation in the solid state.

Experimental Protocol: Melting Point Determination by DSC The rationale for using Differential Scanning Calorimetry (DSC) is its ability to provide a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which are indicators of lattice energy and purity.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity, while a broad peak may suggest impurities or multiple thermal events.

Solution-State Properties

Acidity (pKa) The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a compound with a carboxylic acid group. It governs the ionization state at a given pH, which directly impacts solubility, membrane permeability, and target binding. For drug development, knowing the pKa is essential for designing formulations and predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry This method is based on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorbance spectra.[9] By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated to determine the pKa.[10][11]

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify a wavelength with the largest difference in absorbance between the two species.

-

Buffer Preparation: Prepare a series of buffers covering a pH range from approximately pKa - 2 to pKa + 2 (e.g., pH 2 to 7).

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the selected wavelength.

-

Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the acidic and conjugate base forms are equal.[10]

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP) The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution ratio between an immiscible organic solvent (typically octan-1-ol) and water. It is a key predictor of a drug's ability to cross biological membranes. The predicted XlogP of 3.6 suggests that this compound is a moderately lipophilic compound.[5] This is expected, given the large nonpolar surface area contributed by the two aromatic rings.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive evidence for a compound's chemical structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, Liquid Chromatography-Mass Spectrometry (LCMS) analysis reveals protonated molecular ions [M+H]⁺ at m/z 307 and 309.[3] The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), providing strong evidence for its presence in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation in solution. Although specific spectral data is not widely published, the expected signals can be predicted.

-

¹H NMR: One would expect to see distinct signals for the protons on the brominated benzene ring and the benzyl group's benzene ring (typically in the 7-8 ppm region), a singlet for the benzylic methylene (-CH₂-) protons (around 5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with deuterium in solvents like DMSO-d₆.[12][13]

-

¹³C NMR: Signals corresponding to all 14 carbon atoms would be expected, with the carboxyl carbon appearing downfield (>165 ppm) and the benzylic methylene carbon around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands include:

-

A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A sharp, strong C=O stretch from the carboxylic acid carbonyl group, typically around 1700 cm⁻¹.

-

C-O stretching bands for the ether and carboxylic acid functionalities in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching bands.

-

A C-Br stretching band at lower wavenumbers.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for obtaining high-purity material for research. This compound is typically prepared by the saponification (hydrolysis) of its corresponding benzyl ester.[3]

Protocol: Synthesis via Hydrolysis [3]

-

Reaction Setup: Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (1.0 eq) in methanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (4.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 60°C and stir for 2 hours.

-

Workup: After cooling, remove the methanol via rotary evaporation. Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer to pH 3 with 4N HCl, causing the product to precipitate.

-

Extraction & Isolation: Extract the product into ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Caption: Synthetic scheme for this compound.

The precursor, Benzyl 2-benzyloxy-5-bromobenzoate, is synthesized via a Williamson ether synthesis. The choice of a polar aprotic solvent (e.g., DMF) and a suitable base (e.g., K₂CO₃) is critical in this step to favor the desired O-alkylation of the phenolic hydroxyl group over competing C-alkylation on the aromatic ring.[14]

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile scaffold. It is explicitly listed as a building block for protein degraders, a cutting-edge therapeutic modality.[1] In this context, it can serve as part of the linker or as a component of the ligand that binds to the target protein or the E3 ligase. Understanding its physicochemical properties is essential for designing linkers with appropriate length, flexibility, and solubility to facilitate the formation of a productive ternary complex.

Furthermore, benzoic acid derivatives are fundamental intermediates in the pharmaceutical industry.[15] The ability to tune properties like acidity and lipophilicity through substitution makes them ideal starting points for library synthesis in lead optimization campaigns. The strategic application of such building blocks is an empowering tool to mitigate a broad range of drug delivery and pharmacokinetic challenges.[16]

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery community. Its physicochemical profile—characterized by moderate lipophilicity, acidic behavior, and solid-state hydrogen bonding capabilities—makes it a well-defined component for constructing more complex bioactive molecules. This guide has outlined the key properties of this compound and provided authoritative, step-by-step protocols for their experimental determination. By applying this knowledge, researchers and drug development professionals can leverage this compound to its full potential, accelerating the discovery of next-generation therapeutics.

References

- 1. labsolu.ca [labsolu.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 2-BENZYLOXY-5-BROMO-BENZOIC ACID | 62176-31-2 [chemicalbook.com]

- 5. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulm.edu [ulm.edu]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid from benzyl ester

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid from Benzyl 2-benzyloxy-5-bromobenzoate

This document provides a comprehensive technical overview of the synthesis of this compound via the saponification of its precursor, Benzyl 2-benzyloxy-5-bromobenzoate. This synthesis is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.

Reaction Overview

The synthesis involves the selective cleavage of the benzyl ester group of Benzyl 2-benzyloxy-5-bromobenzoate to yield the corresponding carboxylic acid. This transformation is achieved through a base-catalyzed hydrolysis (saponification) reaction. The benzyl ether protecting group on the phenolic hydroxyl remains intact under these conditions, demonstrating the chemoselectivity of this method.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from Benzyl 2-benzyloxy-5-bromobenzoate.

| Parameter | Value | Reference |

| Starting Material | Benzyl 2-benzyloxy-5-bromobenzoate | [1] |

| Reagents | Sodium hydroxide, Methanol, Water | [1] |

| Reaction Temperature | 60°C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Yield | 97% | [1] |

| Product LCMS [M+H]⁺ | m/z 307, 309 | [1] |

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol)

-

Methanol (50 mL)

-

Sodium hydroxide (7.25 g, 181 mmol)

-

Water (20.00 mL)

-

4N Hydrochloric acid solution

-

Ethyl acetate (EA)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).[1]

-

Addition of Base: Prepare a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) and add it to the methanolic solution of the starting material.[1]

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2 hours.[1]

-

Solvent Removal: Upon completion of the reaction, remove the solvent by rotary evaporation.[1]

-

Workup - Initial Wash: Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]

-

Acidification: Separate the aqueous layer and acidify it to a pH of 3 using a 4N hydrochloric acid solution.[1]

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.[1]

-

Washing: Combine the organic phases and wash sequentially with water and saturated brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the final product.[1]

-

Product: The process yields this compound (13.46 g, 97% yield).[1]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its benzyl ester.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route to 2-(benzyloxy)-5-bromobenzoic acid, a key intermediate in various pharmaceutical and organic syntheses. The document details the core starting materials, reaction conditions, and expected outcomes, presenting quantitative data in a clear, tabular format. A comprehensive experimental protocol and a visual representation of the synthesis workflow are also included to facilitate practical application in a research and development setting.

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific application, the synthesis is typically achieved by reacting 5-bromosalicylic acid (2-hydroxy-5-bromobenzoic acid) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[3][4]

Core Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis for this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromosalicylic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the desired ether linkage.[4]

The choice of base and solvent is crucial for optimizing the reaction and minimizing side reactions.[4] Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[4] Aprotic polar solvents like dimethylformamide (DMF) or acetone are generally preferred to favor O-alkylation over potential C-alkylation, which is a possible side reaction due to the ambident nature of the phenoxide nucleophile.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical synthesis of this compound. The data is compiled from established laboratory procedures.

| Parameter | Value | Reference |

| Starting Material 1 | 5-Bromosalicylic Acid | [3] |

| Starting Material 2 | Benzyl Halide (e.g., Benzyl Bromide) | [3] |

| Base | Sodium Hydroxide (NaOH) | [5] |

| Solvent | Methanol/Water | [5] |

| Reaction Temperature | 60 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Reported Yield | 97% | [5] |

| Reported Purity | High (LCMS confirmed) | [5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a reported high-yield procedure.[5]

Materials:

-

Benzyl 2-benzyloxy-5-bromobenzoate (starting ester for hydrolysis to the acid)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

4N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EA)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.

-

A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the reaction mixture.

-

The mixture is heated to 60 °C and stirred at this temperature for 2 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue is diluted with water and washed with ethyl acetate (EA).

-

The aqueous layer is separated and acidified to a pH of 3 with a 4N hydrochloric acid solution.

-

The acidified aqueous layer is then extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with water and a saturated brine solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The final product, this compound, is obtained by concentrating the organic phase under reduced pressure, yielding 13.46 g (97%).

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Caption: Chemical transformation pathway for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis and purification.

References

Predicted NMR Spectrum of 2-(Benzyloxy)-5-bromobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(benzyloxy)-5-bromobenzoic acid. The predicted data is based on established principles of NMR spectroscopy and analysis of spectral data for structurally related compounds. This document is intended to serve as a valuable resource for the characterization and verification of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties, as well as the benzylic methylene protons and the carboxylic acid proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.9 - 8.1 | Doublet (d) | Jmeta = 2.0 - 3.0 |

| H-4 | 7.5 - 7.7 | Doublet of doublets (dd) | Jortho = 8.5 - 9.5, Jmeta = 2.0 - 3.0 |

| H-3 | 7.0 - 7.2 | Doublet (d) | Jortho = 8.5 - 9.5 |

| Benzyl CH₂ | 5.1 - 5.3 | Singlet (s) | N/A |

| Benzyl Ar-H | 7.2 - 7.5 | Multiplet (m) | N/A |

| COOH | 10.0 - 13.0 | Singlet (s, broad) | N/A |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The predicted chemical shifts for the carbons of this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-2 | 155 - 160 |

| C-5 | 115 - 120 |

| C-1 | 120 - 125 |

| C-4 | 135 - 140 |

| C-6 | 130 - 135 |

| C-3 | 118 - 123 |

| Benzyl CH₂ | 70 - 75 |

| Benzyl C-1' | 135 - 140 |

| Benzyl C-2'/C-6' | 128 - 130 |

| Benzyl C-3'/C-5' | 128 - 130 |

| Benzyl C-4' | 127 - 129 |

Structural and Signaling Pathway Visualization

The following diagram illustrates the molecular structure of this compound and the through-bond coupling relationships between adjacent aromatic protons.

Caption: Molecular structure and key proton-proton couplings.

Experimental Protocol for NMR Spectrum Acquisition

The following provides a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

-

The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.[2]

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.[3][4]

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

References

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. acdlabs.com [acdlabs.com]

Mass Spectrometry Analysis of 2-(Benzyloxy)-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2-(Benzyloxy)-5-bromobenzoic acid. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its predicted fragmentation pathway and experimental workflow. This information is crucial for the characterization and quality control of this compound in research and drug development settings.

Data Presentation

The mass spectrometric data for this compound is characterized by the presence of a distinctive isotopic pattern due to the single bromine atom in its structure.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |

| Molecular Weight | 307.14 g/mol | [1] |

| Observed Ions (LC-MS) | [M+H]⁺ at m/z 307, 309 | [1] |

The observation of two peaks of nearly equal intensity with a mass difference of 2 Da is the characteristic signature of a compound containing one bromine atom, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 2: Predicted Major Fragment Ions in Mass Spectrometry

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 307 / 309 | [C₁₄H₁₂BrO₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 216 / 218 | [C₇H₄BrO₃]⁺ | Loss of the benzyl group ([C₇H₇]•) |

| 200 / 202 | [C₇H₅BrO₂]⁺ | Loss of the benzyloxy group ([C₇H₇O]•) |

| 183 / 185 | [C₇H₄BrO]⁺ | Decarboxylation of the m/z 228/230 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyloxy group |

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the carboxylic acid group. Aromatic compounds are known to produce relatively stable molecular ions.[2][3]

The benzyloxy group is likely to undergo cleavage to form a stable tropylium ion at m/z 91.[3] Another probable fragmentation is the loss of the entire benzyloxy radical, leading to a bromobenzoic acid radical cation. Further fragmentation of the carboxylic acid group can occur through the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH).[2][4]

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a known synthetic method.[1]

-

Dissolution: Dissolve benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) to the solution.

-

Reaction: Heat the reaction mixture to 60°C and stir for 2 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.

-

Work-up:

-

Dilute the residue with water and wash with ethyl acetate.

-

Separate the aqueous layer and acidify to a pH of 3 with 4N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

-

Purification: Combine the organic phases, wash with water and saturated brine, and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the solution under reduced pressure to obtain this compound.

Caption: Experimental workflow for the synthesis and purification of the target compound.

General LC-MS Analysis Protocol

While a specific LC-MS protocol for this compound was not detailed in the search results, a general method can be outlined based on standard practices for similar aromatic carboxylic acids.[5][6][7]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Flow Rate: A flow rate of 0.2-1.0 mL/min is generally used.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Full scan mode to identify the molecular ion and its isotopic pattern. For quantitative analysis, multiple reaction monitoring (MRM) would be employed.

-

References

- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.9.5 [people.whitman.edu]

- 4. youtube.com [youtube.com]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsr.net [ijsr.net]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key intermediates in the preparation of 2-(benzyloxy)-5-bromobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathways using logical diagrams.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a benzyl ether and a bromo substituent. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The benzyloxy group can modulate lipophilicity and metabolic stability, while the bromo-substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions.

The most common and efficient synthesis of this compound proceeds through a two-step process:

-

Bromination of a readily available starting material to introduce the bromo-substituent at the desired position.

-

Benzylation of a hydroxyl group to form the characteristic benzyl ether linkage.

This guide will focus on the key intermediates involved in this primary synthetic pathway.

Key Intermediates and Synthetic Pathways

The synthesis of this compound primarily involves two key intermediates:

-

5-Bromo-2-hydroxybenzoic acid: This intermediate is typically synthesized via the electrophilic bromination of salicylic acid.

-

Benzyl 2-(benzyloxy)-5-bromobenzoate: This diester can be a precursor to the final product through a hydrolysis reaction.

The overall synthetic pathway can be visualized as follows:

Caption: Primary synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the synthesis of the key intermediates and the final product, along with quantitative data for comparison.

Synthesis of 5-Bromo-2-hydroxybenzoic acid (Intermediate 1)

The synthesis of 5-bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of salicylic acid.

Experimental Protocol:

A round-bottom flask equipped with a magnetic stir bar is charged with salicylic acid and a suitable solvent (e.g., dichloromethane or acetic acid). A brominating agent, such as tetrapropylammonium nonabromide (Pr4NBr9), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]

Quantitative Data for Bromination of Salicylic Acid:

| Parameter | Value | Reference |

| Starting Material | Salicylic acid | [1] |

| Brominating Agent | Tetrapropylammonium nonabromide (Pr4NBr9) | [1] |

| Solvent | Dichloromethane (CH2Cl2) | [1] |

| Reaction Temperature | 23 °C | [1] |

| Reaction Time | 0.5 hours | [1] |

| Yield | 95% | [1] |

Synthesis of this compound

The final product can be synthesized from 5-bromo-2-hydroxybenzoic acid via a Williamson ether synthesis or by hydrolysis of benzyl 2-(benzyloxy)-5-bromobenzoate.

Experimental Protocol:

To a solution of 5-bromo-2-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred to form the phenoxide. Benzyl bromide is then added, and the reaction mixture is heated. The reaction is monitored by TLC. After completion, the mixture is poured into water and acidified. The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.[2]

Quantitative Data for Williamson Ether Synthesis:

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-hydroxybenzoic acid | [2] |

| Reagents | Benzyl bromide, Base (e.g., K2CO3, NaH) | [2] |

| Solvent | DMF, Acetonitrile | [2] |

| Reaction Temperature | Room temperature to 80 °C | [2] |

| Reaction Time | 2-12 hours | [2] |

| Reported Yield | High (estimated >95%) | [2] |

Experimental Protocol:

Benzyl 2-(benzyloxy)-5-bromobenzoate is dissolved in methanol. A solution of sodium hydroxide in water is then added. The reaction mixture is heated to 60°C and stirred for 2 hours. After completion, the solvent is removed by rotary evaporation. The residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified with 4N hydrochloric acid to a pH of 3 and extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[3]

Quantitative Data for Hydrolysis:

| Parameter | Value | Reference |

| Starting Material | Benzyl 2-(benzyloxy)-5-bromobenzoate | [3] |

| Reagents | Sodium hydroxide, Methanol, Water | [3] |

| Reaction Temperature | 60 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Yield | 97% | [3] |

Logical Workflow Diagrams

The following diagrams illustrate the logical steps involved in the primary synthetic pathways.

Caption: Workflow for the synthesis of 5-bromo-2-hydroxybenzoic acid.

Caption: Workflow for the Williamson ether synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with high-yielding steps. The key intermediates, 5-bromo-2-hydroxybenzoic acid and benzyl 2-(benzyloxy)-5-bromobenzoate, are readily accessible through straightforward synthetic protocols. This guide provides the necessary technical details for researchers and drug development professionals to confidently synthesize and utilize this important building block in their research endeavors. The provided data and workflows offer a solid foundation for optimizing reaction conditions and scaling up the synthesis as required.

References

The Strategic Role of the Benzyloxy Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold serves as a cornerstone for the design of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, and the strategic modification of this core structure is a key approach in optimizing pharmacological profiles. Among the various substituents employed, the benzyloxy group stands out for its significant influence on the physicochemical properties, biological activity, and pharmacokinetic profile of benzoic acid derivatives. This in-depth technical guide explores the multifaceted role of the benzyloxy group, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Influence of the Benzyloxy Group on Physicochemical Properties

The introduction of a benzyloxy group (a benzyl group linked to the parent molecule via an oxygen atom) to a benzoic acid derivative brings about significant changes in its physicochemical characteristics. These alterations are pivotal in determining the compound's behavior in biological systems.

The benzyloxy group, with its phenyl ring, is inherently lipophilic. Its incorporation into a benzoic acid molecule generally increases the overall lipophilicity, which can be quantified by the partition coefficient (log P). This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, an excessive increase in lipophilicity can lead to poor aqueous solubility, potentially hindering absorption and formulation.[1]

The position of the benzyloxy group on the benzoic acid ring (ortho, meta, or para) also influences its properties. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of an ortho-benzyloxy group can affect the acidity (pKa) of the carboxylic acid.

Table 1: Physicochemical Properties of Representative Benzyloxybenzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |

| 3-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 133-137 | 3.2 | 4.1 |

| 4-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 189-192 | 3.2 | 4.3 |

| 4-Benzyloxy-3,5-dimethylbenzoic acid | C₁₆H₁₆O₃ | 256.30 | 157-162 | 4.1 | 4.2 |

Note: Predicted values are generated using computational models and may vary from experimental values.

Synthesis of Benzyloxybenzoic Acid Derivatives

The synthesis of benzyloxybenzoic acid derivatives is typically achieved through well-established organic chemistry reactions. The most common method is the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with a benzyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 4-Benzyloxybenzoic Acid

Materials:

-

4-Hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzoic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzyloxybenzoic acid.

Biological Activities and Structure-Activity Relationships

The benzyloxy group plays a crucial role in modulating the biological activity of benzoic acid derivatives. Its presence can lead to enhanced potency, altered selectivity, and novel mechanisms of action.

Anticancer Activity

Several studies have highlighted the potential of benzyloxy-substituted benzoic acid derivatives as anticancer agents. The benzyloxy group can contribute to the binding of the molecule to its biological target through hydrophobic and aromatic interactions.

Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [2] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivative | MCF-7 (breast cancer) | 15.6 - 18.7 | [2] |

| 4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivative | DLD-1 (colorectal adenocarcinoma) | 25.05 | [3] |

| 4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivative | HeLa (cervical cancer) | 23.88 | [3] |

| 4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivative | MCF-7 (breast cancer) | 48.36 | [3] |

Note: This table presents data from different studies and direct comparison should be made with caution.

Enzyme Inhibition

Benzyloxybenzoic acid derivatives have also been investigated as inhibitors of various enzymes. The benzyloxy group can occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition. For example, the introduction of a benzyloxy group at the 3-position of 4-(thiazol-5-yl)benzoic acid derivatives maintained potent protein kinase CK2 inhibitory activities.

Signaling Pathways

The mechanism of action of benzyloxybenzoic acid derivatives often involves the modulation of key signaling pathways implicated in disease. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to alterations in gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[3] While specific pathways for many benzyloxy derivatives are still under investigation, the general mechanisms of related benzoic acid compounds provide valuable insights.

Below is a generalized diagram illustrating a receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs. Benzoic acid derivatives can be designed to inhibit various components of this pathway.

Figure 1: A simplified receptor tyrosine kinase (RTK) signaling pathway and a potential point of inhibition by a benzyloxybenzoic acid derivative.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The benzyloxy group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivatives.

The increased lipophilicity conferred by the benzyloxy group can enhance oral absorption.[1] However, it may also lead to increased plasma protein binding, which can affect the free drug concentration and distribution into tissues.

The benzyloxy group is susceptible to metabolic cleavage (O-debenzylation) by cytochrome P450 enzymes in the liver, which can lead to the formation of the corresponding hydroxybenzoic acid metabolite. This metabolic pathway is an important consideration in drug design, as the metabolite may have its own pharmacological activity or toxicity profile.

Table 3: General Pharmacokinetic Parameters of Benzoic Acid

| Parameter | Value | Species | Reference |

| Half-life (t₁/₂) | ~1-2 hours | Human | |

| Bioavailability (Oral) | High | Human | |

| Metabolism | Primarily conjugation with glycine to form hippuric acid | Human | [4] |

| Excretion | Mainly renal | Human | [4] |

Note: This data is for the parent benzoic acid. Pharmacokinetic parameters for benzyloxy-substituted derivatives will vary and require specific experimental determination.

Experimental Protocols

Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzyloxybenzoic acid derivative for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Conclusion

The benzyloxy group is a powerful and versatile tool in the design of benzoic acid derivatives for drug discovery. Its influence on lipophilicity, metabolic stability, and direct interactions with biological targets makes it a key substituent for optimizing the therapeutic potential of this important scaffold. A thorough understanding of the structure-activity relationships, guided by quantitative data and detailed experimental evaluation, is essential for the rational design of novel benzyloxybenzoic acid-based drug candidates. This guide provides a foundational overview to aid researchers in this endeavor.

This document is intended for informational purposes for a technical audience and should not be considered as a substitute for detailed primary research and expert consultation.

References

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-bromobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-5-bromobenzoic acid, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document outlines its predicted solubility profile, detailed experimental protocols for solubility determination, and the physicochemical properties that govern its behavior in solution.

Physicochemical Properties

This compound possesses a molecular structure that significantly influences its solubility. The key functional groups at play are the carboxylic acid, the benzyl ether, and the bromo-substituted aromatic ring. The carboxylic acid group can act as a hydrogen bond donor and acceptor, imparting some degree of polarity. The large benzyloxy group and the brominated benzene ring, however, are predominantly non-polar and hydrophobic. This amphiphilic nature suggests a varied solubility profile across different types of organic solvents.

Predicted Solubility Profile

The presence of the large, non-polar benzyloxy group is expected to dominate the solubility characteristics, leading to higher solubility in non-polar and moderately polar solvents. The polar carboxylic acid group will contribute to solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Quantitative Solubility Data (Representative)

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This data is compiled based on the known solubilities of structurally similar aromatic carboxylic acids and should be considered a predictive guide for experimental work.

| Solvent Category | Solvent | Predicted Solubility ( g/100 mL) |

| Polar Protic | Methanol | 5 - 10 |

| Ethanol | 3 - 7 | |

| Polar Aprotic | Acetone | 15 - 25 |

| Ethyl Acetate | 10 - 20 | |

| Dichloromethane | 20 - 30 | |

| Non-Polar | Toluene | 2 - 5 |

| Hexane | < 0.1 |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the equilibrium solubility method.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

The solubility of this compound is a key parameter for its practical application in research and development. This guide provides a foundational understanding of its expected solubility in common organic solvents, a robust experimental protocol for its precise determination, and a visual representation of the experimental workflow. The provided information is intended to facilitate the efficient and effective use of this compound in a laboratory setting. For critical applications, it is strongly recommended to determine the solubility experimentally using the detailed protocol outlined herein.

A Technical Guide to the Discovery and History of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of substituted benzoic acids, from the initial discovery of the parent molecule to the synthesis and application of its numerous derivatives that have become mainstays in medicine and industry. This document provides a detailed overview of key discoveries, the evolution of synthetic methodologies, and the biological activities of these vital compounds.

Early History and Discovery of Benzoic Acid

The story of benzoic acid begins in the 16th century. The first documented isolation was through the dry distillation of gum benzoin, a resin from Styrax trees.[1][2][3] Early descriptions of this process are attributed to Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596).[1][2][4] For a long time, gum benzoin remained the sole source of benzoic acid.[1][4]

A pivotal moment in the scientific understanding of benzoic acid came in 1832 when Justus von Liebig and Friedrich Wöhler determined its chemical structure and composition.[1][4][5] Their work also elucidated the relationship between benzoic acid and hippuric acid.[1][4][5] The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which led to its use as a preservative.[1][4]

The Dawn of Substituted Benzoic Acids: A New Era in Therapeutics

The true therapeutic potential of this class of compounds was unlocked with the discovery and synthesis of its substituted derivatives. These molecules, with various functional groups attached to the benzene ring, exhibit a wide range of biological activities.

Salicylic Acid and the Birth of Aspirin

Salicylic acid (2-hydroxybenzoic acid) has a history rooted in traditional medicine, with the use of willow bark, a natural source of its precursor salicin, dating back to ancient civilizations for pain and fever relief.[5][6] In 1828, Joseph Buchner isolated the active ingredient from willow bark, which he named salicin.[1] Raffaele Piria later successfully converted salicin into salicylic acid.[7]

The industrial synthesis of salicylic acid was made possible by the Kolbe-Schmitt reaction , developed by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt.[8][9] This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under high pressure and temperature.[10][11]

Despite its efficacy, salicylic acid caused significant gastric irritation.[6] This led to the groundbreaking work of Felix Hoffmann at Bayer in 1897, who synthesized acetylsalicylic acid by acetylating salicylic acid, creating a more tolerable and stable formulation.[1][5][12] This new compound was named Aspirin and was patented in 1899, marking a revolution in pain management.[1][12]

Aminobenzoic Acids: From Dyes to Drugs

-

Anthranilic Acid (2-aminobenzoic acid): First isolated in 1841 by Carl Julius Fritzsche from the degradation of indigo dye.[2] It is a crucial intermediate in the biosynthesis of tryptophan.[1] Industrially, it is produced from phthalic anhydride.[1] N-phenylanthranilic acid, an important derivative, has been studied for its pharmacological properties.

-

para-Aminobenzoic Acid (PABA or 4-aminobenzoic acid): Known since 1863, PABA was once considered a vitamin (Vitamin Bx).[13] It is a vital intermediate in the folic acid synthesis pathway in bacteria.[14] This property is exploited by sulfonamide antibiotics, which act as competitive inhibitors of PABA utilization in bacteria.[14]

Physicochemical and Biological Data of Key Substituted Benzoic Acids

The following tables summarize key quantitative data for several important substituted benzoic acids to facilitate comparison.

Table 1: Physicochemical Properties of Selected Substituted Benzoic Acids

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility in Water |

| Benzoic Acid | C₆H₅COOH | C₇H₆O₂ | 122.12 | 122.4 | 249 | 4.21 | 3.4 g/L (25 °C) |

| Salicylic Acid | o-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 159 | 211 | 2.97 | 2.2 g/L (25 °C) |

| Acetylsalicylic Acid | o-CH₃COOC₆H₄COOH | C₉H₈O₄ | 180.16 | 135 | 140 (decomposes) | 3.5 | 3.3 g/L (25 °C) |

| Anthranilic Acid | o-H₂NC₆H₄COOH | C₇H₇NO₂ | 137.14 | 146-148 | - | 2.11 (COOH), 4.95 (NH₃⁺) | 5.7 g/L (25 °C) |

| m-Hydroxybenzoic Acid | m-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 202 | - | 4.08 | 7.25 g/L (25 °C)[15] |

| p-Hydroxybenzoic Acid | p-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 214.5 | Decomposes | 4.58 | 5.0 g/L[16] |

| p-Aminobenzoic Acid | p-H₂NC₆H₄COOH | C₇H₇NO₂ | 137.14 | 187-187.5 | - | 2.38 (COOH), 4.85 (NH₃⁺)[2] | 5.39 g/L (25 °C)[2][17] |

| 2,4-Dichlorobenzoic Acid | 2,4-Cl₂C₆H₃COOH | C₇H₄Cl₂O₂ | 191.01 | 164 | - | 2.76 | Low |

Table 2: Biological Activities of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Target/Organism | Activity Type | Value | Reference |

| Acetylsalicylic Acid | Cyclooxygenase (COX-1 & COX-2) | IC₅₀ | ~5-200 µM (cell-dependent) | [18] |

| 4-((4-Chlorophenyl)sulfonyl)benzoic Acid Derivatives | S. aureus, B. subtilis | MIC | 125 µg/mL | [19] |

| Phenoxy-substituted pyrazole benzoic acid derivatives | S. aureus ATCC 33591 | MIC | 1 µg/mL | [20] |

| Quinazolinone Derivatives | MCF-7 (breast cancer cell line) | IC₅₀ | 100 µM/ml | [6] |

| 2-Arylbenzoxazole acetic acid derivatives | MCF-7 (breast cancer cell line) | IC₅₀ | Low micromolar range | [21] |

| 2-Amino-4-chlorobenzoic acid | P. aeruginosa PAO1 (biofilm) | Inhibition | 67% at 3 mM | [22] |

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted benzoic acids has been enabled by a number of cornerstone reactions in organic chemistry. Below are detailed protocols for some of these key transformations.

Kolbe-Schmitt Reaction: Synthesis of Salicylic Acid

This reaction is a cornerstone for the industrial production of salicylic acid.

-

Reaction:

-